N-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide is a chemical compound that belongs to the class of benzamides, characterized by its unique structure and potential biological activities. This compound is of interest in medicinal chemistry due to its implications in drug design and development, particularly as a potential therapeutic agent.
The compound can be synthesized through various organic reactions involving phenylamine derivatives and acylation processes. Research articles and patents provide insight into its synthesis, characterization, and applications in pharmacology.
N-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide is classified under:
The synthesis of N-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide typically involves several key steps:
For example, a method described in literature involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide to facilitate the formation of the amide bond, followed by purification through column chromatography .
N-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide features:
The molecular formula is , with a molecular weight of approximately 218.25 g/mol. The compound exhibits characteristic peaks in nuclear magnetic resonance spectroscopy that confirm its structure .
N-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for N-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide is primarily related to its interaction with biological targets:
Relevant data from spectral analyses (IR, NMR) confirm the presence of functional groups and validate the compound's identity .
N-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide has potential applications in various scientific fields:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
The discovery of N-[1-oxo-1-(phenylamino)propan-2-yl]benzamide derivatives represents a strategic advancement in benzamide-based drug design. These compounds emerged from systematic efforts to optimize the pharmacodynamic profiles of early benzamide scaffolds, which demonstrated moderate bioactivity but lacked target specificity. Virtual screening methodologies, similar to those used in identifying DNAJA1-binding compounds, played a pivotal role in their development. For instance, the ZINC database screening of ~10 million compounds identified lead structures with benzamide cores that bind to specific cancer targets like the J-domain of DNAJA1, a heat shock protein critical in oncogenic mutant p53 stabilization [4]. This approach aligns with the trajectory of N-[1-oxo-1-(phenylamino)propan-2-yl]benzamide research, where computational models helped prioritize derivatives for synthesis based on predicted target interactions.
Table 1: Key Research Milestones for Benzamide Derivatives
Year | Development | Significance |
---|---|---|
2010s | Virtual screening of ZINC database | Identified benzamide scaffolds targeting DNAJA1 |
2020s | Optimization of "7-3" analogue (A11) | Achieved selective depletion of mutant p53 in cancer |
2022 | Validation of HSP40/JDP inhibitors | Established DNAJA1-mutp53 axis as druggable pathway [4] |
The structural evolution of these compounds reflects iterative medicinal chemistry campaigns. Early derivatives focused on simple N-acyl modifications, while contemporary analogues incorporate halogenation or heterocyclic extensions to enhance target engagement. This progression mirrors the development of clinical candidates like momelotinib (a benzamide-containing JAK2 inhibitor), highlighting the scaffold’s versatility in addressing diverse disease mechanisms .
N-[1-oxo-1-(phenylamino)propan-2-yl]benzamide features a hybrid architecture that integrates multiple pharmacophores. Its core consists of three key components:
The canonical SMILES representation CC(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
reveals how stereoelectronic properties govern bioactivity. Substituents on either aromatic ring profoundly modulate target specificity. For example, fluorination at the ortho-position of the benzamide ring (as in the closely related compound 2-fluoro-N-[1-oxo-1-(phenylamino)propan-2-yl]benzamide) enhances membrane permeability and metabolic stability, evidenced by its increased LogP value relative to non-fluorinated analogues .
Table 2: Comparative Structural Properties of Key Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
---|---|---|---|
Reference benzamide | C₁₆H₁₇N₂O₂ | 269.32 | Base scaffold |
2-fluoro derivative | C₁₆H₁₅FN₂O₂ | 286.30 | Enhanced bioavailability via fluorine |
A11 analogue [4] | C₂₆H₃₁N₃O₆ | 481.55 | Extended heterocyclic pharmacophore |
The propan-2-yl spacer adopts specific rotameric states in aqueous versus lipid environments, as confirmed by molecular dynamics simulations. This adaptability facilitates dual binding modes: the carbonyl oxygen coordinates polar residues in catalytic sites, while the N-phenyl group occupies allosteric hydrophobic pockets. Such plasticity makes the scaffold ideal for targeting proteins with complex topology, including those with deep binding clefts like DNAJA1 [4].
The biological relevance of N-[1-oxo-1-(phenylamino)propan-2-yl]benzamide derivatives stems from their dual-pathway modulation capabilities. In oncology, these compounds disrupt protein-protein interactions critical for cancer progression. A prime example is the analogue A11, which binds DNAJA1 at Tyr7, Lys44, and Gln47 residues within its J-domain, inducing proteasomal degradation of conformational mutant p53 (mutp53) [4]. This mechanism is significant because:
Table 3: Therapeutic Targeting Mechanisms and Disease Implications
Target | Biological Consequence | Disease Relevance |
---|---|---|
DNAJA1-mutp53 | CHIP/STUB1-mediated ubiquitination | Head/neck cancers with mutp53 expression |
JAK-STAT | Downregulation of cytokine signaling | Myeloproliferative disorders |
HSP40/JDP family | Disruption of chaperone-client interactions | Inflammation-driven malignancies |
In inflammatory pathways, the scaffold’s ability to attenuate cytokine signaling aligns with JAK-STAT inhibition mechanisms observed in benzamide drugs like momelotinib. Molecular docking studies confirm that the central benzamide core occupies the ATP-binding site of kinases, while the phenylamino extension modulates specificity toward JAK isoforms [4]. This dual targeting rationale—leveraging a single chemical scaffold against interconnected pathways—exemplifies modern polypharmacology strategies in drug discovery.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0